molecular formula C7H7N5O2 B1672609 Fervenulin CAS No. 483-57-8

Fervenulin

Cat. No. B1672609
CAS RN: 483-57-8
M. Wt: 193.16 g/mol
InChI Key: RRTKVYSLIGQWCO-UHFFFAOYSA-N
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Description

Fervenulin is a 9,11,15-octadecatrienoic acid . It is a natural product found in Streptomyces hiroshimensis . It is a low molecular weight compound that shows a broad range of biological activities .


Synthesis Analysis

A new, convenient method for the synthesis of fervenulin and its derivatives has been reported. This method is based on the condensation of 6-amino-5-nitrosouracils and aldehyde hydrazones . A transformation of toxoflavins into fervenulins via 1-demethyltoxoflavins is also described .


Molecular Structure Analysis

The molecular formula of Fervenulin is C7H7N5O2 . The IUPAC name is 6,8-dimethylpyrimido [5,4-e] [1,2,4]triazine-5,7-dione . Crystals of donor-acceptor complexes of fervenulin and its 4-N-oxide with indoles have been obtained, their IR spectra have been studied, and their x-ray structure analysis was performed for the first time .


Chemical Reactions Analysis

Experimental data on the chemical transformations of the antibiotic fervenulin and its analogs have been analyzed and compared to the results of recent physicochemical investigations . Information concerning the reaction sites of the fervenulin molecule is obtained .


Physical And Chemical Properties Analysis

The molecular weight of Fervenulin is 193.16 g/mol . The Canonical SMILES is CN1C2=C (C (=O)N (C1=O)C)N=CN=N2 .

Scientific Research Applications

Synthesis and Derivatives

  • Fervenulin and its derivatives can be synthesized using new methods, which include the condensation of 6-amino-5-nitrosouracils and aldehyde hydrazones. These methods also describe the transformation of toxoflavins into fervenulins via 1-demethyltoxoflavins, indicating the chemical versatility of fervenulin (Yoneda & Nagamatsu, 1975).

Interaction with C-Nucleophiles

  • Fervenulin and its 4-N-oxide interact with C-nucleophiles, leading to the formation of molecular complexes and covalent adducts with indoles. These interactions have been extensively studied, including their structural and spectroscopic characteristics (Azev et al., 2007).

Chemical Transformations and Reactivity

  • Studies on fervenulin derivatives have explored various chemical transformations. Modifications of side-chains and reactions such as bromination, oxidation, and alkylation have been investigated to understand the reactivity and properties of fervenulin (Werner-Simon & Pfleiderer, 1996).

Physicochemical Properties

  • The physicochemical properties of fervenulin, such as its crystalline structure and reactivity with nucleophiles, have been examined using techniques like X-ray diffraction and NMR spectroscopy. This research provides insights into the reactive centers and mechanisms of transformation of fervenulin and its analogs (Azev et al., 2006).

Nematicidal Activity

  • Fervenulin has demonstrated nematicidal activity against Meloidogyne incognita, a type of root-knot nematode. This activity was observed in vitro, highlighting fervenulin's potential as a biological control agent in agriculture (Ruanpanun et al., 2010).

properties

IUPAC Name

6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTKVYSLIGQWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032309
Record name 6,8-Dimethylpyrimido(5,4-e)-as-triazine-5,7(6H,8H)dione
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fervenulin

CAS RN

483-57-8, 102646-55-9
Record name 6,8-Dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione
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Record name Fervenulin
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Record name Fervenulin
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Record name FERVENULIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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